molecular formula C8H8BrClFNO B571792 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride CAS No. 1260679-52-4

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Cat. No. B571792
M. Wt: 268.51
InChI Key: SDDJUSCOXLXSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a chemical compound with the CAS Number: 1260679-52-4 . It has a molecular weight of 268.51 and its IUPAC name is 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of this compound is C8H8BrClFNO . The InChI code is 1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Organic Chemistry

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, was developed. This method avoids the use of expensive and toxic materials like palladium and phenylboronic acid, indicating the importance of finding efficient and safe synthesis routes for halogenated compounds, which could be relevant to the synthesis and application of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride as well (Qiu et al., 2009).

Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors for detecting various analytes, highlighting the potential for halogenated compounds in sensor development. This insight could suggest similar applications for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride in designing sensitive and selective sensors for environmental or biomedical applications (Roy, 2021).

Advanced Oxidation Processes

Research on acetaminophen degradation using advanced oxidation processes (AOPs) to address water scarcity and environmental contamination reflects a broader research trend. Compounds like 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride could be explored in similar contexts, either as a subject of degradation studies or as part of novel AOPs for removing recalcitrant pollutants (Qutob et al., 2022).

Drug Design and Pharmacology

The review of fluorinated compounds in protein design underscores the unique properties and applications of such compounds in enhancing protein stability and activity. This highlights the potential research interest in similarly structured compounds like 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride for drug design or biochemical studies, aiming to exploit the unique properties conferred by fluorination (Buer & Marsh, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDJUSCOXLXSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697167
Record name 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

CAS RN

1260679-52-4
Record name 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.